An In-Depth Technical Guide to Moxonidine-d4: Core Identifiers and Analytical Applications
An In-Depth Technical Guide to Moxonidine-d4: Core Identifiers and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxonidine is a second-generation, centrally acting antihypertensive agent that selectively binds to the imidazoline I1 receptor, leading to a reduction in sympathetic nervous system activity and a subsequent decrease in blood pressure.[1] In the realm of drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. This necessitates the use of highly specific and reliable analytical methods, often employing stable isotope-labeled internal standards. Moxonidine-d4, the deuterated analogue of Moxonidine, serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry. Its chemical and physical properties closely mimic the parent drug, ensuring accurate and precise measurements in complex biological samples.[2] This guide provides a comprehensive overview of the core identifiers of Moxonidine-d4, its role in modern analytical workflows, and detailed protocols for its application.
Core Identifiers for Moxonidine-d4
A clear and unambiguous identification of a chemical entity is the foundation of any scientific investigation. The following table summarizes the key identifiers for Moxonidine-d4, providing a consolidated reference for researchers.[1][3][4][5]
| Identifier | Value | Source |
| CAS Number | 1794811-52-1 | [3][4][5] |
| IUPAC Name | 4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine | [1] |
| Molecular Formula | C₉H₈D₄ClN₅O | [4][5] |
| Molecular Weight | 245.70 g/mol | [5] |
| InChI | InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2 | [1][3] |
| InChIKey | WPNJAUFVNXKLIM-KHORGVISSA-N | [1] |
| Canonical SMILES | COC1=NC(C)=NC(Cl)=C1NC2=N([2H])N[C@]2([2H])[2H] | |
| Synonyms | Moxonidine-D4 (imidazole-4,4,5,5-D4), 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-6-methoxy-2-methyl-5-pyrimidinamine | [3][4] |
The Role of Deuterated Standards in Bioanalysis
The use of stable isotope-labeled internal standards, such as Moxonidine-d4, is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The rationale for their use is grounded in the principles of isotope dilution mass spectrometry.
Causality Behind Using Moxonidine-d4:
-
Minimizing Analytical Variability: A deuterated internal standard is chemically identical to the analyte of interest, differing only in isotopic composition. This means it exhibits nearly identical behavior during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard, thus maintaining a constant analyte-to-internal standard ratio.[6]
-
Correcting for Matrix Effects: Biological matrices like plasma and urine are complex and can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction and improving the precision and accuracy of the measurement.[6]
-
Improving Method Robustness: By compensating for variations in sample handling and instrument performance, deuterated standards contribute to more robust and reliable bioanalytical methods, which is a critical requirement in regulated drug development environments.[6]
The following diagram illustrates the workflow for a typical bioanalytical assay using a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Synthesis of Moxonidine-d4: A Conceptual Overview
The synthesis of Moxonidine-d4 involves the introduction of deuterium atoms into the imidazoline ring of the molecule. While specific proprietary synthesis methods may vary, a general approach involves the deuteration of the imidazoline precursor. One common method for deuterating imidazoles and related heterocycles is through hydrogen-deuterium exchange reactions catalyzed by a metal catalyst, such as palladium, in the presence of a deuterium source like deuterium oxide (D₂O).[7]
The following diagram outlines a conceptual pathway for the synthesis of Moxonidine-d4.
Caption: Conceptual synthesis pathway for Moxonidine-d4.
Experimental Protocol: Quantification of Moxonidine in Human Plasma by LC-MS/MS
This section provides a detailed, field-proven protocol for the quantification of Moxonidine in human plasma using Moxonidine-d4 as an internal standard. This method is adapted from established bioanalytical procedures for Moxonidine.[1][3][4]
1. Materials and Reagents
-
Moxonidine reference standard
-
Moxonidine-d4 (internal standard)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Stock and Working Solutions
-
Moxonidine Stock Solution (1 mg/mL): Accurately weigh and dissolve Moxonidine in methanol.
-
Moxonidine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Moxonidine-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the Moxonidine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of Moxonidine-d4 at an appropriate concentration in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the Moxonidine-d4 working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moxonidine: m/z 242.1 → 206.1
-
Moxonidine-d4: m/z 246.1 → 210.1
-
5. Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
-
Linearity: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at multiple QC levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Conclusion
Moxonidine-d4 is an indispensable tool for the accurate and precise quantification of Moxonidine in biological matrices. Its use as an internal standard in LC-MS/MS assays addresses the inherent challenges of bioanalysis, ensuring data of the highest quality for pharmacokinetic, bioequivalence, and other clinical studies. This guide has provided a comprehensive overview of the essential identifiers of Moxonidine-d4, the scientific rationale for its application, and a detailed, practical protocol for its use in a research or drug development setting. Adherence to these principles and methodologies will enable scientists to generate reliable and reproducible data, ultimately contributing to the safe and effective development of new medicines.
References
-
PubChem. (n.d.). Moxonidine-d4. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
- Kaga, A., Saito, H., & Yamano, M. (2024). Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control.
-
Pharmaffiliates. (n.d.). Moxonidine-d4 | CAS No : 1794811-52-1. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (2023, November 14). Moxonidine. Retrieved March 7, 2026, from [Link]
- Puram, S. R., & G, N. (2020). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology, 13(4), 1835-1841.
- He, M. M., Abraham, T. L., Lindsay, T. J., Schaefer, H. C., Pouliquen, I. J., Payne, C., ... & Czeskis, B. A. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug metabolism and disposition, 31(3), 334-342.
- Zhao, L., Zhang, Y., & Li, H. (2006). Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry. Journal of pharmaceutical and biomedical analysis, 40(2), 439-443.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Pharmacokinetics of moxonidine after single and repeated daily doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A highly efficient synthetic procedure for deuteriating imidazoles and imidazolium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
